5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

CAS No.: 299935-39-0

Cat. No.: VC2433558

Molecular Formula: C8H13N3S

Molecular Weight: 183.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299935-39-0 |

|---|---|

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.28 g/mol |

| IUPAC Name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |

| Standard InChI Key | WELHTTQQQDXIDI-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CC2=NN=C(S2)N |

| Canonical SMILES | C1CCC(C1)CC2=NN=C(S2)N |

Introduction

Chemical Identity and Structural Characterization

Basic Information

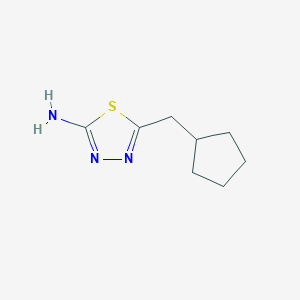

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is a chemical compound identified by the CAS registry number 299935-39-0. The compound has a molecular formula of C8H13N3S, with a precise molecular weight of 183.28 g/mol. It belongs to the broader class of 1,3,4-thiadiazole derivatives, which are heterocyclic compounds containing a five-membered ring with three atoms of nitrogen and one atom of sulfur.

Structural Features

The molecular structure of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine consists of a 1,3,4-thiadiazole core structure with two key substituents:

-

An amino group (-NH2) at the 2-position of the thiadiazole ring, which contributes to the compound's hydrogen-bonding capabilities and potential biological interactions

-

A cyclopentylmethyl group at the 5-position, which introduces a lipophilic character to the molecule and may influence its pharmacokinetic properties

The thiadiazole ring itself contains two nitrogen atoms at positions 3 and 4, and a sulfur atom that bridges positions 1 and 5, creating a five-membered heterocyclic structure with distinct electronic properties. This arrangement differentiates 1,3,4-thiadiazoles from other thiadiazole isomers and contributes to their unique chemical reactivity and biological activities.

Molecular Representation

The compound can be represented through various chemical notations, facilitating its identification and structural analysis:

| Representation Type | Value |

|---|---|

| IUPAC Name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |

| Standard InChIKey | WELHTTQQQDXIDI-UHFFFAOYSA-N |

| SMILES Notation | C1CCC(C1)CC2=NN=C(S2)N |

| Canonical SMILES | C1CCC(C1)CC2=NN=C(S2)N |

| PubChem Compound ID | 4357529 |

These representations serve different purposes in chemical information systems and databases, providing standardized ways to identify and retrieve information about the compound.

Physical and Chemical Properties

Physicochemical Parameters

Table 1 summarizes the known physicochemical properties of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine:

| Property | Value |

|---|---|

| Molecular Weight | 183.28 g/mol |

| Molecular Formula | C8H13N3S |

| CAS Number | 299935-39-0 |

| Exact Mass | Not specified in search results |

| IUPAC Name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

For comparative analysis, Table 2 presents the physicochemical properties of structurally related compounds:

| Compound | Molecular Weight | Molecular Formula | Density | Boiling Point | Flash Point |

|---|---|---|---|---|---|

| 5-cyclobutyl-1,3,4-thiadiazol-2-amine | 155.22 g/mol | C6H9N3S | 1.369 g/cm³ | 319.704°C at 760 mmHg | 147.152°C |

| 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | 201.3 g/mol | C7H11N3S2 | Not specified | Not specified | Not specified |

The difference in molecular weight between 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (183.28 g/mol) and 5-cyclobutyl-1,3,4-thiadiazol-2-amine (155.22 g/mol) is consistent with the structural difference of an additional -CH2- group and expansion from a four-membered to a five-membered cycloalkyl ring . The properties of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine would be expected to follow similar trends but with values reflecting its larger molecular size and slightly higher lipophilicity.

Synthesis Methodologies

General Approaches to 1,3,4-Thiadiazol-2-amine Synthesis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically follows several established routes, with recent innovations improving efficiency and environmental sustainability. One notable approach involves the reaction between thiosemicarbazide and carboxylic acids in the presence of catalysts or dehydrating agents.

A novel method described in the literature utilizes polyphosphate ester (PPE) as a mild reagent for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives. This approach offers significant advantages over traditional methods that require toxic reagents such as POCl3 or SOCl2 . The reaction proceeds through the following key steps:

-

Acylation of thiosemicarbazide with the carboxylic acid

-

Formation of an intermediate acylation product (e.g., 2-benzyl hydrazine-1-carbothioamide when benzoic acid is used)

-

Cyclodehydration to form the target 1,3,4-thiadiazole-2-amine derivative

This method has been demonstrated to be effective for synthesizing various 2-amino-1,3,4-thiadiazoles with different substituents at the 5-position, suggesting its potential applicability for the synthesis of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume